molecular formula C13H9F2NO2 B572326 Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate CAS No. 1365273-04-6

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate

Cat. No.: B572326
CAS No.: 1365273-04-6
M. Wt: 249.217
InChI Key: KLKCIBLYZCJPLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate typically involves the esterification of 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is unique due to its dual fluorine and pyridine functionalities, which confer distinct chemical and biological properties. These features make it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKCIBLYZCJPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742933
Record name Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365273-04-6
Record name Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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